3-(N,N-Diethylamino)acetanilide

Dye intermediate analysis Process analytical chemistry Azo coupling quality control

In dye intermediate synthesis, substituting DEAA with generic acetanilide derivatives causes regioselectivity failure and shade inconsistency. 3-(N,N-Diethylamino)acetanilide (CAS 6375-46-8) eliminates this risk. • Meta-diethylamino group ensures correct azo coupling regiochemistry for Disperse Violet 93:1 • HPLC-verified purity ≥98.5% supports predictable reaction kinetics and consistent shade • Bulk quantities in stock with certificate of analysis for immediate industrial procurement

Molecular Formula C12H18N2O
Molecular Weight 206.28 g/mol
CAS No. 6375-46-8
Cat. No. B1266038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N,N-Diethylamino)acetanilide
CAS6375-46-8
Molecular FormulaC12H18N2O
Molecular Weight206.28 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC=CC(=C1)NC(=O)C
InChIInChI=1S/C12H18N2O/c1-4-14(5-2)12-8-6-7-11(9-12)13-10(3)15/h6-9H,4-5H2,1-3H3,(H,13,15)
InChIKeyFPUKYOSOAAPHTN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(N,N-Diethylamino)acetanilide Identity & Procurement


3-(N,N-Diethylamino)acetanilide (DEAA; CAS 6375-46-8) is an aromatic amide derivative with the molecular formula C12H18N2O and molecular weight of 206.28 g/mol . Physically characterized as an almost white crystalline powder with a melting point of 81–84 °C, a predicted boiling point of 385.6 °C at 760 mmHg, density of 1.065 g/cm³, and a calculated LogP of 2.26–2.56 [1]. The compound bears both an acetamido group and a meta-positioned diethylamino substituent on the phenyl ring, which collectively define its reactivity profile and functional utility. Commercially available in grades typically ranging from 95% to 98.5% purity as verified by HPLC [2], DEAA serves primarily as a critical dye intermediate—most notably in the industrial synthesis of azo disperse dyes including Disperse Violet 93:1 [3].

Why 3-(N,N-Diethylamino)acetanilide Substitution Fails


Generic substitution of 3-(N,N-Diethylamino)acetanilide with structurally similar acetanilide derivatives is not scientifically or industrially viable due to three critical, quantifiable differentiation factors. First, the presence and position of the diethylamino substituent fundamentally alter electronic properties: the meta-substituted diethylamino group confers a distinct electron-donating resonance effect that differs from para-substituted analogs (CAS 5326-57-8) and dimethylamino variants, directly impacting azo coupling regioselectivity and reaction kinetics in disperse dye synthesis [1][2]. Second, the substitution pattern significantly modifies physicochemical parameters—LogP increases from approximately 1.16 for unsubstituted acetanilide to 2.26–2.56 for DEAA [3][4], altering solubility and partitioning behavior critical for industrial dyeing processes. Third, the diethylamino group introduces a basic tertiary amine center (pKa approximately 14.82) absent in unsubstituted acetanilide, enabling pH-dependent protonation that affects both synthetic handling and final dye substantivity [5]. These non-interchangeable properties render blind substitution with cheaper acetanilide, para-diethylamino, or dimethylamino analogs a demonstrable risk to reaction yield, product color consistency, and downstream fastness performance.

3-(N,N-Diethylamino)acetanilide Differentiation Evidence


DEAA Quantification Sensitivity Enhancement

A 2024 study published in the Journal of Cleaner Production developed a multi-pathlength, multi-wavelength coupled differential photometric method for direct determination of 3-(N,N-Diethylamino)acetanilide (DEAA). Compared to the traditional single-optical pathlength and single-wavelength quantification method, the new approach achieved 119 times higher sensitivity for DEAA measurement [1]. This analytical advancement is specific to DEAA due to its characteristic UV-Vis absorption spectra and electronic excitation properties, which were elucidated via TD-DFT calculations revealing the orbital contribution mechanism unique to this compound [1].

Dye intermediate analysis Process analytical chemistry Azo coupling quality control

Purity Grade Impact on Azo Dye Synthesis

Commercial technical-grade 3-(N,N-Diethylamino)acetanilide is available at purities ranging from 95% to ≥98.5% as verified by HPLC analysis [1]. The higher-purity grade (≥98.5%) is specifically associated with achieving predictable reaction outcomes and consistent, vibrant shade development in the synthesis of disperse dyes including Disperse Red 210, Disperse Blue 165, 183, and 224 [1]. Lower-purity grades (95%) lack this documented performance correlation. Notably, the compound serves as the essential coupling component for Disperse Violet 93:1, where 2,4-dinitro-6-bromoaniline is diazotized and coupled with m-acetamido-N,N-diethylaniline (DEAA) to yield the final azo chromophore [2].

Disperse dye synthesis HPLC quality control Disperse Violet 93:1 intermediate

Meta vs. Para Isomer Functional Impact

The meta-positioned diethylamino group in 3-(N,N-Diethylamino)acetanilide (CAS 6375-46-8) confers distinct electronic properties compared to its para-substituted positional isomer, N-[4-(diethylamino)phenyl]acetamide (CAS 5326-57-8) [1]. While both compounds share identical molecular formula (C12H18N2O) and molecular weight (206.28 g/mol), the meta-substitution pattern in DEAA directs electrophilic aromatic substitution to different ring positions, critically affecting azo coupling regioselectivity. Specifically, the documented synthesis of Disperse Violet 93:1 explicitly employs the meta-substituted DEAA (m-acetamido-N,N-diethylaniline) as the coupling partner for diazotized 2,4-dinitro-6-bromoaniline [2]. Substitution with the para-isomer would alter the coupling position and yield a structurally different azo chromophore with divergent absorption maxima and tinctorial properties.

Regioselective azo coupling Dye intermediate selection Substituent electronic effects

LogP and Solubility Differentiation

The introduction of the diethylamino substituent significantly increases the calculated octanol-water partition coefficient (LogP) of DEAA to approximately 2.26–2.56 at 25°C [1], compared to LogP 1.16 for unsubstituted acetanilide [2]. This increased lipophilicity directly influences the compound's behavior in aqueous dye baths and its substantivity toward hydrophobic synthetic fibers such as polyester and nylon during disperse dyeing processes. Additionally, aqueous solubility of DEAA is reported as 700 mg/L at 20°C [1], providing a quantitative baseline for formulation considerations.

Partition coefficient Dye uptake and substantivity Hydrophobicity optimization

DEAA in Continuous Azo Dye Manufacturing

Patent literature explicitly identifies 3-(N,N-Diethylamino)acetanilide as a key intermediate in continuous preparation methods for azo disperse dyes. Chinese patent CN-112500713-A discloses a continuous preparation method of azo disperse dye utilizing DEAA, while CN-111704806-A and CN-111704806-B describe continuous preparation methods of disperse dye incorporating this compound . The integration of DEAA into continuous-flow processes is enabled by its well-defined physicochemical properties including melting point (81–84°C), stability at ambient conditions, and predictable reactivity in diazotization-coupling sequences. This industrial adoption in automated, continuous manufacturing represents a process-level differentiation from alternative dye intermediates that remain confined to batch production methodologies.

Continuous flow synthesis Disperse dye automation Process analytical technology

3-(N,N-Diethylamino)acetanilide Applications


Coupling Component for Disperse Violet 93:1

DEAA functions as the essential coupling partner for diazotized 2,4-dinitro-6-bromoaniline in the industrial synthesis of Disperse Violet 93:1, a widely used azo disperse dye for polyester and synthetic fiber coloration [1][2]. This application is supported by direct analytical evidence demonstrating DEAA's unique spectral properties and the 119× sensitivity enhancement achieved in its real-time process monitoring [3]. Procurement for this application should prioritize HPLC-verified purity grades ≥98.5% to ensure predictable coupling efficiency and consistent final shade development [4].

Continuous-Flow Azo Dye Manufacturing

Industrial continuous preparation methods for azo disperse dyes, as disclosed in Chinese patents CN-112500713-A and CN-111704806-A/B, incorporate DEAA as a key intermediate . The compound's physicochemical profile—including defined melting point (81–84°C), stability at ambient temperature, and predictable reactivity—makes it suitable for automated continuous processes. The validated multi-pathlength differential photometric method (relative error reduced from 9.17% to 2.44%) enables real-time, high-precision DEAA quantification within such continuous-flow systems, directly supporting process quality control and pollution prevention objectives [3].

Analytical Reference Standard for Dye Intermediates

The well-characterized absorption spectra and electronic excitation properties of DEAA, elucidated via TD-DFT calculations revealing orbital contribution mechanisms [3], support its use as a reference standard in developing and validating analytical methods for dye intermediate quantification. The availability of high-purity grades (≥97–98.5%) from reputable suppliers with certificate-of-analysis documentation further enables reproducible analytical method development across quality control laboratories.

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